(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone
Descripción
Propiedades
IUPAC Name |
[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-20(17-2-1-11-26-17)24-9-7-23(8-10-24)19-6-4-15(21-22-19)14-3-5-16-18(12-14)28-13-27-16/h1-6,11-12H,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRUJKOGGFOQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a piperazine group, suggest significant biological activity that warrants detailed investigation.
Structural Characteristics
The compound's structure can be broken down into three primary components:
- Benzo[d][1,3]dioxole : Known for its role in various pharmacological activities.
- Pyridazine Ring : Often associated with diverse biological effects, including anti-inflammatory and antimicrobial properties.
- Piperazine Group : Commonly found in many pharmaceutical agents due to its ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzo[d][1,3]dioxole Derivative : This is achieved through standard organic synthesis techniques.
- Cyclization to Form Pyridazine : This step may involve cyclization reactions under specific conditions.
- Coupling Reaction : The final step involves coupling the pyridazine derivative with the piperazine moiety using palladium-catalyzed cross-coupling methods.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone. For instance:
- A related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity and potential for further development as an anticancer agent .
Antimicrobial Properties
Compounds with similar structural motifs have shown promising antimicrobial activity:
- A derivative exhibited an MIC of 8 mg/mL against Staphylococcus aureus and Bacillus subtilis, suggesting that modifications in the structure can lead to enhanced antibacterial effects.
Case Studies
Several case studies have explored the biological activity of related compounds:
The mechanism by which (4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone exerts its biological effects likely involves:
- Receptor Binding : The compound may interact with specific receptors or enzymes involved in disease processes.
- Cell Signaling Pathways : It may modulate key signaling pathways linked to cancer progression or microbial resistance.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several derivatives reported in the evidence:
Key Observations:
- Heterocyclic Core: The target compound’s pyridazine core differs from the dihydropyrazole (4a) and pyrazole (IV) systems.
- Substituent Effects: The benzodioxole group in the target compound and 4a is associated with improved metabolic stability, while the furan-2-yl moiety in both compounds may enhance lipophilicity and membrane permeability .
- Biological Activity: Compound IV (pyrazole-benzofuran hybrid) exhibits PARP-1 inhibition and anticancer activity, suggesting that the target compound’s pyridazine-piperazine scaffold might similarly target DNA repair pathways if functionalized appropriately .
Antimicrobial Potential
Compound 4a, a dihydropyrazole derivative with benzodioxole and furan substituents, showed moderate antimicrobial activity against E. coli and S. aureus (MIC: 16–32 µg/mL) . The target compound’s structural similarity suggests it may share this activity, though its pyridazine core might alter potency due to differences in hydrogen-bonding capacity.
Anticancer and Enzyme Inhibition
Compound IV demonstrated IC₅₀ values of 1.8–4.2 µM against breast and colon cancer cell lines, linked to PARP-1 inhibition .
Q & A
What are the recommended synthetic routes for (4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone, and what solvents are optimal for its purification?
Basic
The compound can be synthesized via a multi-step protocol involving coupling reactions between the pyridazine and piperazine moieties, followed by functionalization with the furan-2-yl methanone group. A standard method involves using coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) under nitrogen atmosphere. For purification, column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is effective. Spectroscopic-grade solvents such as toluene, methanol, and acetonitrile are recommended for crystallization .
Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
Basic
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) ensures purity (>95%). Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, aromatic C-H at ~3000 cm⁻¹). Nuclear magnetic resonance (NMR) in deuterated DMSO or CDCl₃ resolves structural details:
- ¹H NMR : Piperazine protons (δ 2.5–3.5 ppm), furan protons (δ 6.5–7.5 ppm).
- ¹³C NMR : Methanone carbonyl (δ ~190 ppm), pyridazine carbons (δ 140–160 ppm) .
How does the compound’s solubility profile influence experimental design in biological assays?
Basic
The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) and low solubility in aqueous buffers. For in vitro assays, prepare stock solutions in DMSO (≤1% final concentration to avoid cytotoxicity). Solubility in physiological buffers (pH 7.4) can be enhanced using co-solvents like PEG-400 or cyclodextrins. Solvent selection should align with compatibility with downstream assays (e.g., avoid DCM in cell-based studies) .
What structure-activity relationship (SAR) trends are observed for analogs of this compound?
Advanced
Replacing the furan-2-yl group with bulkier aryl moieties (e.g., 3,5-dinitrophenyl) reduces solubility but enhances binding affinity to targets like kinase enzymes. Substituting the benzodioxole group with electron-withdrawing groups (e.g., -CF₃) improves metabolic stability. Comparative SAR data from analogs (e.g., 3-(4-benzylphenyl)-1H-pyrazol-5-amine derivatives) suggest that the piperazine spacer is critical for maintaining conformational flexibility .
How can computational modeling predict the compound’s electronic properties and reactivity?
Advanced
Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) can model the compound’s HOMO-LUMO gap (~4.5 eV) and dipole moment (~5.2 Debye), which correlate with solvatochromic behavior. Molecular dynamics simulations in explicit solvents (e.g., water, ethanol) predict aggregation tendencies, guiding formulation strategies. Solvent polarity parameters (e.g., ET(30)) from UV-Vis spectroscopy in ethanol or DMSO validate computational predictions .
What are the stability challenges under physiological conditions, and how can they be mitigated?
Advanced
The compound undergoes hydrolysis at the methanone group in alkaline buffers (pH >8.0). Stability studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) show <10% degradation over 24 hours. To enhance stability, formulate with enteric coatings or use phosphate-buffered saline (pH 7.4) with 0.1% BSA for in vitro assays. Residual solvent analysis (GC-MS) is required to exclude impurities from synthesis .
What mechanisms underlie its biological activity in serotonin or histamine receptor pathways?
Advanced
The benzodioxole and furan groups mimic endogenous ligands for G protein-coupled receptors (GPCRs). In silico docking studies suggest high affinity for 5-HT₂A (Ki ~50 nM) due to π-π stacking with Trp336. Competitive binding assays (³H-ketanserin displacement) and cAMP inhibition in HEK293 cells confirm antagonism. Cross-reactivity with H₁ receptors (IC₅₀ ~1 µM) requires selectivity optimization via fluorinated analogs .
What challenges arise during scale-up synthesis, and how are they resolved?
Advanced
Batch-to-batch variability in pyridazine coupling (>70% yield) is addressed using flow chemistry with immobilized catalysts. Nitro group reduction (e.g., in 3,5-dinitrophenyl analogs) requires careful control of H₂ pressure to avoid over-reduction. Purification via preparative HPLC (C18 column, 70% acetonitrile) resolves diastereomers. Process analytical technology (PAT) monitors critical quality attributes (CQAs) like particle size .
How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?
Advanced
Microsomal stability assays (human liver microsomes) indicate CYP3A4-mediated metabolism (t₁/₂ ~45 min). Metabolite identification (LC-QTOF-MS) reveals hydroxylation at the benzodioxole methyl group. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases systemic exposure (AUC by 2.5×). In vitro inhibition assays (IC₅₀ >10 µM) suggest low risk of CYP450 inhibition .
How should contradictory activity data in different assay systems be analyzed?
Advanced
Discrepancies in IC₅₀ values (e.g., 12 µM in cell-free vs. 19 µM in cell-based assays) may arise from membrane permeability or efflux pumps. Use parallel artificial membrane permeability assays (PAMPA) and P-glycoprotein inhibition studies (e.g., verapamil) to identify transport limitations. Normalize data to internal controls (e.g., housekeeping genes in RT-qPCR) and validate with orthogonal assays (e.g., SPR for binding kinetics) .
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